Dithioerythritol
Overview
Description
Dithioerythritol is a sulfur-containing sugar alcohol derived from the corresponding four-carbon monosaccharide erythrose. It is an epimer of dithiothreitol. The molecular formula for this compound is C₄H₁₀O₂S₂. This compound is a crystalline solid that is soluble in water and alcohols. It is widely used as a reducing agent, particularly for the reduction of disulfide bonds in various biochemical applications .
Mechanism of Action
Target of Action
Dithioerythritol (DTE) primarily targets sulfhydryl groups in biochemical systems . It interacts with proteins such as the Listeriolysin regulatory protein, 6,7-dimethyl-8-ribityllumazine synthase, and Thymidine kinase, cytosolic .
Mode of Action
DTE acts as a reducing agent, protecting sulfhydryl groups against oxidation to disulfides and reducing disulfides to sulfhydryl groups . This interaction results in the prevention of intramolecular and intermolecular disulfide bonds from forming between cysteine residues of proteins .
Result of Action
The primary result of DTE’s action is the reduction of disulfide bonds to sulfhydryl groups . This can prevent the formation of disulfide bonds in proteins, thereby affecting protein structure and function. It can also protect thiolated DNA from oxidation, which is particularly important in certain biochemical applications .
Action Environment
The efficacy and stability of DTE can be influenced by environmental factors such as pH and the presence of oxygen. Moreover, the presence of oxygen can lead to the oxidation of sulfhydryl groups, which DTE can help prevent .
Biochemical Analysis
Biochemical Properties
Dithioerythritol, like DTT, makes an excellent reducing agent, which can be used for the reduction of disulfide bonds . The reduction potential of DTE is the same as for DTT, about –0.331 mV . The pKa values of the thiol groups of DTE are 9.0 and 9.9, which is higher than the corresponding values for DTT (9.3 and 9.5) . Since reduction of disulfide bonds requires thiolate (ionized thiol), DTE is less efficient at lower pH compared to DTT .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its action as a reducing agent. It can reduce disulfide bonds in molecules, which is a crucial process in many biochemical reactions . This reduction is thought to occur through a mechanism involving thiol-disulfide exchange reactions .
Metabolic Pathways
Given its role as a reducing agent, it’s likely that DTE interacts with various enzymes and cofactors in the process of reducing disulfide bonds .
Subcellular Localization
Given its biochemical properties, it’s likely that DTE is present in various subcellular compartments where reduction of disulfide bonds is required .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dithioerythritol can be synthesized from erythrose through a series of chemical reactionsThe reaction conditions often include the use of reducing agents such as sodium borohydride and thiolating agents like hydrogen sulfide or thiourea .
Industrial Production Methods
In industrial settings, this compound is produced through a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The industrial production also includes purification steps such as crystallization and filtration to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Dithioerythritol primarily undergoes reduction reactions due to its strong reducing properties. It is commonly used to reduce disulfide bonds in proteins and other biomolecules. The reduction potential of this compound is approximately -0.331 mV, making it an effective reducing agent .
Common Reagents and Conditions
The reduction of disulfide bonds using this compound typically occurs under mild conditions, such as at room temperature and neutral pH. Common reagents used in these reactions include this compound itself and buffer solutions to maintain the desired pH .
Major Products Formed
The major products formed from the reduction of disulfide bonds by this compound are the corresponding thiol groups. This reaction is crucial in various biochemical processes, including protein folding and stabilization .
Scientific Research Applications
Dithioerythritol has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent in various chemical reactions, particularly in the reduction of disulfide bonds.
Biology: this compound is employed in the study of protein structure and function, as it helps to maintain proteins in their reduced state.
Medicine: It is used in the preparation of pharmaceuticals and in the study of oxidative stress and related diseases.
Industry: This compound is used in the production of various industrial chemicals and as a stabilizing agent in biochemical assays
Comparison with Similar Compounds
Dithioerythritol is often compared with its epimer, dithiothreitol. Both compounds have similar reducing properties and are used for the reduction of disulfide bonds. this compound is less efficient at lower pH compared to dithiothreitol due to its higher pKa values. This makes dithiothreitol a more effective reducing agent under acidic conditions .
Similar Compounds
Dithiothreitol: An epimer of this compound with similar reducing properties.
2-Mercaptoethanol: Another reducing agent used in biochemical applications.
Tris(2-carboxyethyl)phosphine: A reducing agent that is more stable and effective at lower pH compared to this compound.
Properties
IUPAC Name |
(2R,3S)-1,4-bis(sulfanyl)butane-2,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2S2/c5-3(1-7)4(6)2-8/h3-8H,1-2H2/t3-,4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJLVAABSRFDPM-ZXZARUISSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CS)O)O)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H](CS)O)O)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40884341 | |
Record name | 2,3-Butanediol, 1,4-dimercapto-, (2R,3S)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40884341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
Record name | Dithioerythritol | |
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CAS No. |
6892-68-8 | |
Record name | Dithioerythritol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6892-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dithioerythritol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006892688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dithioerythritol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01692 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2,3-Butanediol, 1,4-dimercapto-, (2R,3S)-rel- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,3-Butanediol, 1,4-dimercapto-, (2R,3S)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40884341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R*,S*)-1,4-dimercaptobutane-2,3-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.271 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DITHIOERYTHRITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4SVL81GQI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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